Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Overview
Description
18-Methoxycoronaridine, also known as zolunicant, is a derivative of ibogaine. It was invented in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
Preparation Methods
The synthesis of 18-methoxycoronaridine involves several steps. One common method includes the rearrangement of an enamine in refluxing toluene, which yields the desired compound in a high yield of 76%. This product can be further enriched to over 98% purity by fractional crystallization. Industrial production methods often involve high-performance liquid chromatography (HPLC) and electrospray ionization-mass spectrometry (ESI-MS) for the separation and identification of metabolites .
Chemical Reactions Analysis
18-Methoxycoronaridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 18-hydroxycoronaridine, a major metabolite.
Reduction: Though less common, reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions, particularly involving the methoxy group, can yield different derivatives with varying potencies and effects.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are often hydroxylated or demethylated derivatives .
Scientific Research Applications
18-Methoxycoronaridine has a wide range of scientific research applications:
Mechanism of Action
18-Methoxycoronaridine acts primarily as an antagonist of the α3β4 nicotinic acetylcholine receptors . Unlike ibogaine, it has no affinity for the α4β2 subtype, NMDA channels, or the serotonin transporter . It also has significantly reduced affinity for sodium channels and the σ receptor but retains modest affinity for μ-opioid receptors, where it acts as an agonist . The primary sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
Comparison with Similar Compounds
18-Methoxycoronaridine is unique due to its selective antagonism of the α3β4 nicotinic acetylcholine receptors. Similar compounds include:
Ibogaine: The parent compound, which has a broader range of receptor affinities.
2-Methoxyethyl-18-methoxycoronaridinate: A second-generation derivative with higher potency by weight.
18-Methylaminocoronaridine: Another derivative that is more effective than 18-methoxycoronaridine with similar potency.
These compounds share structural similarities but differ in their receptor affinities and potencies, highlighting the unique properties of 18-methoxycoronaridine.
Properties
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJQBBHYRQYDEG-SVBQBFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308123-60-6, 188125-42-0 | |
Record name | 18-Methoxycoronaridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=308123-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zolunicant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188125420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-Methoxycoronaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308123606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18-methoxycoronaridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zolunicant, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX8NQX91Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zolunicant | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG463BM9RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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